Cas no 1707373-01-0 (1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid)
![1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1707373-01-0x500.png)
1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid
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- Inchi: 1S/C10H7N5O2/c16-10(17)7-5-14(6-12-7)9-8-1-2-13-15(8)4-3-11-9/h1-6H,(H,16,17)
- InChI Key: ZJHICPBBUNPIDH-UHFFFAOYSA-N
- SMILES: C1N(C2=NC=CN3N=CC=C23)C=C(C(O)=O)N=1
1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508690-1g |
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylicacid |
1707373-01-0 | 97% | 1g |
$*** | 2023-03-30 |
1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid Related Literature
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid
1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid: A Promising Compound in Medicinal Chemistry
1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid (CAS No. 1707373-01-0) is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid is characterized by a pyrazolo[1,5-a]pyrazine core fused with an imidazole ring and a carboxylic acid group. The pyrazolo[1,5-a]pyrazine moiety is a privileged scaffold in medicinal chemistry due to its ability to modulate various biological targets. The imidazole ring further enhances the compound's pharmacological profile by providing additional binding sites for interactions with biological targets.
Recent studies have highlighted the synthetic accessibility of 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid. One notable method involves the condensation of 4-chloropyrazolo[1,5-a]pyrazine with 4-aminoimidazole followed by carboxylation. This multi-step synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthetic route also allows for the introduction of various substituents on the pyrazine and imidazole rings, enabling the exploration of structure-activity relationships (SAR) and the development of analogs with enhanced properties.
In terms of biological activities, 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid has shown promising results in several preclinical studies. One key area of interest is its anti-inflammatory properties. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid has exhibited antiviral activity against a range of viruses, including herpes simplex virus (HSV) and influenza virus. Mechanistic studies have revealed that this compound interferes with viral replication by targeting key viral enzymes and pathways. These findings open up new avenues for the development of antiviral therapies targeting these specific mechanisms.
The anticancer potential of 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid has also been investigated. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms. For example, it has been found to downregulate the expression of oncogenic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax. Furthermore, it can disrupt microtubule dynamics and inhibit angiogenesis, which are critical processes in cancer progression.
To further validate these findings, several in vivo studies have been conducted using animal models. These studies have confirmed the anti-inflammatory, antiviral, and anticancer activities observed in vitro. For instance, in a mouse model of colitis induced by dextran sulfate sodium (DSS), treatment with 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid significantly reduced inflammation and improved disease outcomes. Similarly, in a murine model of HSV infection, this compound demonstrated potent antiviral effects by reducing viral load and improving survival rates.
The pharmacokinetic properties of 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid have also been evaluated to assess its suitability for therapeutic use. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in plasma. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
In conclusion, 1-Pyrazolo[1,5-a]pyrazin-4-yl-1H-imidazole-4-carboxylic acid (CAS No. 1707373-01-0) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for the development of novel therapeutics targeting inflammatory diseases, viral infections, and cancer. Ongoing research efforts aim to optimize its properties through structural modifications and to advance it into clinical trials for human use.
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